3,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various substituents, including a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors to form the furochromene ring system.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine as a nucleophile.
Functional Group Modifications: Additional functional groups, such as the oxo and methyl groups, are introduced through various organic reactions, including oxidation and alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the furochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
3,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its antimicrobial potential.
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: Another compound with a similar piperidinyl group.
Uniqueness
3,5-dimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and its furochromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21NO4 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3,5-dimethyl-6-(2-oxo-2-piperidin-1-ylethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H21NO4/c1-12-11-24-17-10-18-15(8-14(12)17)13(2)16(20(23)25-18)9-19(22)21-6-4-3-5-7-21/h8,10-11H,3-7,9H2,1-2H3 |
InChI Key |
DLUNJOQCGJHRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCCC4)C |
Origin of Product |
United States |
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